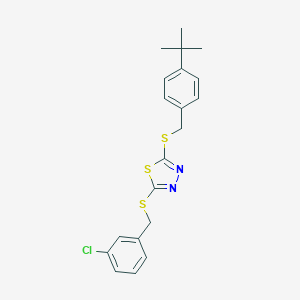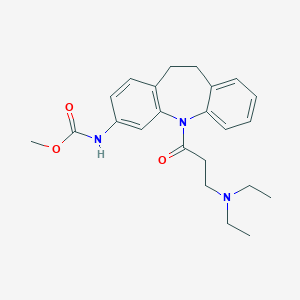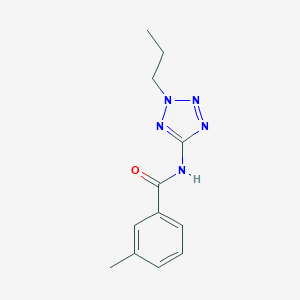
Coumarin, 3-amino-4-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-amino-4-(1-pyrrolidinyl)- is an organic compound that is widely used in scientific research applications. It is a heterocyclic compound that contains a pyrrolidine ring and a coumarin moiety. Coumarin, 3-amino-4-(1-pyrrolidinyl)- is a versatile compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of coumarin, 3-amino-4-(1-pyrrolidinyl)- is not fully understood. However, it is believed that this compound acts as a metal ion chelator and a hydrogen sulfide sensor. It is also believed that coumarin, 3-amino-4-(1-pyrrolidinyl)- interacts with various enzymes and proteins in the body, leading to its biological effects.
Effets Biochimiques Et Physiologiques
Coumarin, 3-amino-4-(1-pyrrolidinyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, coumarin, 3-amino-4-(1-pyrrolidinyl)- has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of coumarin, 3-amino-4-(1-pyrrolidinyl)- is its versatility. It can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its toxicity. It can be toxic to cells and can cause cell death at high concentrations.
Orientations Futures
There are many future directions for the use of coumarin, 3-amino-4-(1-pyrrolidinyl)- in scientific research. One of the future directions is the development of new fluorescent probes based on this compound for the detection of other metal ions and biomolecules. Another future direction is the development of new bioactive compounds based on this compound for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Additionally, the use of coumarin, 3-amino-4-(1-pyrrolidinyl)- in nanotechnology and material science is an area that is currently being explored.
Méthodes De Synthèse
Coumarin, 3-amino-4-(1-pyrrolidinyl)- can be synthesized through various methods, including the Hantzsch reaction, the Pechmann condensation, and the Knoevenagel condensation. The Hantzsch reaction is the most commonly used method for the synthesis of coumarin derivatives. This method involves the condensation of a ketone, an aldehyde, and a nitrogen-containing compound in the presence of a catalyst.
Applications De Recherche Scientifique
Coumarin, 3-amino-4-(1-pyrrolidinyl)- has been extensively used in scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as zinc, copper, and iron. It has also been used as a fluorescent probe for the detection of hydrogen sulfide. In addition, coumarin, 3-amino-4-(1-pyrrolidinyl)- has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antibacterial agents, and antiviral agents.
Propriétés
Numéro CAS |
59288-15-2 |
|---|---|
Nom du produit |
Coumarin, 3-amino-4-(1-pyrrolidinyl)- |
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-amino-4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H14N2O2/c14-11-12(15-7-3-4-8-15)9-5-1-2-6-10(9)17-13(11)16/h1-2,5-6H,3-4,7-8,14H2 |
Clé InChI |
KUMMFXRVHNGDJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
SMILES canonique |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Autres numéros CAS |
59288-15-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)






![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)